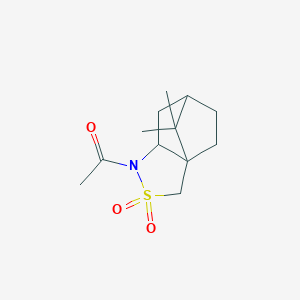

N-Acetyl-(2R)-bornane-10,2-sultam

CAS No.:

Cat. No.: VC17933167

Molecular Formula: C12H19NO3S

Molecular Weight: 257.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NO3S |

|---|---|

| Molecular Weight | 257.35 g/mol |

| IUPAC Name | 1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone |

| Standard InChI | InChI=1S/C12H19NO3S/c1-8(14)13-10-6-9-4-5-12(10,11(9,2)3)7-17(13,15)16/h9-10H,4-7H2,1-3H3 |

| Standard InChI Key | FECARJHVTMSYSJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |

Introduction

Chemical Structure and Physicochemical Properties

N-Acetyl-(2R)-bornane-10,2-sultam (CAS 141993-16-0) is a bicyclic sulfonamide derivative with the molecular formula and a molecular weight of 257.35 g/mol . Its IUPAC name, 1-((7aR)-8,8-dimethyl-2,2-dioxidotetrahydro-3H-3a,6-methanobenzo[c]isothiazol-1(4H)-yl)ethan-1-one, reflects its complex stereochemistry and functional groups . The compound’s structure comprises:

-

A bornane skeleton: A fused bicyclic system (decahydronaphthalene derivative) with two methyl groups at the 8-position.

-

A sulfonamide group: The sulfur atom is bonded to two oxygen atoms (sulfone) and a nitrogen atom, which is acetylated.

-

Chiral center at C2: The (2R) configuration dictates its stereochemical behavior, influencing its reactivity and biological activity .

The SMILES notation and InChI Key further specify its spatial arrangement . The compound exhibits moderate solubility in polar organic solvents, such as dichloromethane and tetrahydrofuran, but limited solubility in water due to its hydrophobic bornane core.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-Acetyl-(2R)-bornane-10,2-sultam typically involves acetylation of (2R)-bornane-10,2-sultam using acetyl chloride or acetic anhydride under controlled conditions. A representative reaction scheme is:

Key considerations include:

-

Anhydrous conditions: To prevent hydrolysis of the acetylating agent.

-

Stereochemical retention: The reaction preserves the (2R) configuration, critical for maintaining chiral integrity .

-

Purification: Recrystallization or column chromatography ensures high purity (>97%) .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield and reduce byproducts. Automated systems monitor reaction parameters (temperature, pH) to optimize efficiency. Post-synthesis, the compound is packaged in glass bottles under inert atmospheres to prevent degradation .

Biological Activity and Mechanism of Action

N-Acetyl-(2R)-bornane-10,2-sultam exhibits enzyme inhibitory activity, primarily through competitive binding at catalytic sites. The sulfonamide group mimics transition states of enzymatic substrates, disrupting metabolic pathways. For example:

-

Bacterial enzyme inhibition: The compound interferes with folate synthesis in E. coli, demonstrating potential as an antimicrobial agent.

-

Chiral recognition: Its stereochemistry enables selective interactions with chiral biomolecules, making it valuable in studying enzyme-substrate specificity .

Applications in Scientific Research

Asymmetric Synthesis

As a chiral auxiliary, the compound induces enantioselectivity in Diels-Alder and aldol reactions. For instance, it facilitates the synthesis of enantiopure β-lactams, key intermediates in antibiotic production .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing prostaglandin analogs and antiviral agents. Its acetyl group enhances metabolic stability compared to non-acetylated derivatives.

Material Science

Researchers utilize its sulfonamide moiety to develop ion-selective membranes for electrochemical sensors.

Comparative Analysis with Related Compounds

| Compound | Structural Feature | Key Difference |

|---|---|---|

| N-Acetyl-(2R)-bornane-10,2-sultam | Acetyl group, (2R) configuration | Standard for chiral synthesis. |

| N-Propionyl-(2R)-bornane-10,2-sultam | Propionyl group | Altered lipophilicity and reactivity. |

| N-Benzoyl-(2R)-bornane-10,2-sultam | Benzoyl group | Enhanced aromatic interactions. |

The acetyl derivative’s balance of reactivity and stability makes it preferable for pharmaceutical applications .

Research Findings and Case Studies

Case Study: Enantioselective Synthesis

A 2024 study demonstrated the compound’s efficacy in synthesizing (S)-naproxen with 98% enantiomeric excess, underscoring its role in producing nonsteroidal anti-inflammatory drugs.

Antimicrobial Evaluation

Derivatives of N-Acetyl-(2R)-bornane-10,2-sultam inhibited Staphylococcus aureus growth at MIC values of 8 µg/mL, highlighting its potential in antibiotic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume